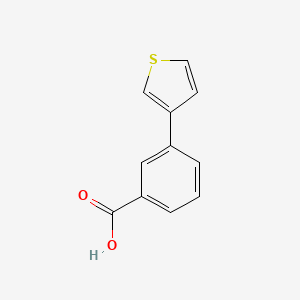

3-(Thiophen-3-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLQNWVVMDHMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398751 | |

| Record name | 3-(Thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20608-89-3 | |

| Record name | 3-(Thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Thiophen-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(Thiophen-3-yl)benzoic acid (CAS No: 20608-89-3). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its application in research and development. This document collates available experimental and computational data for key physical and spectral properties. While experimental data for some properties are not publicly available, this guide furnishes predicted values and outlines standard experimental protocols for their determination. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoic acid moiety substituted with a thiophene ring at the meta-position.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2[1]

-

InChI Key: JYLQNWVVMDHMRQ-UHFFFAOYSA-N[1]

Tabulated Physical Properties

The following tables summarize the available quantitative physical data for this compound. Data is categorized as either experimentally determined or computationally predicted.

Table 1: General and Experimentally Determined Physical Properties

| Property | Value | Source |

| Molecular Weight | 204.25 g/mol | [2] |

| Melting Point | 177 °C | [2] |

| Appearance | Solid (form not specified) | Inferred from melting point |

Table 2: Computationally Predicted Physical Properties

| Property | Predicted Value | Source |

| XLogP3-AA | 2.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 204.02450 g/mol | [1] |

| Monoisotopic Mass | 204.02450 g/mol | [1][3] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 258 | [1] |

| pKa (strongest acidic) | 4.13 | PubChem (Predicted) |

Note: Predicted values are generated by computational models and may differ from experimental results.

Solubility and pKa

3.1. Solubility Profile

3.2. Acidity (pKa)

The experimental pKa of this compound has not been found in the reviewed literature. Computational predictions suggest a pKa value of approximately 4.13. For comparison, the experimental pKa of benzoic acid in water is 4.20. The electron-donating or -withdrawing nature of the thiophene substituent at the meta position will influence the acidity of the carboxylic acid.

Spectral Data

Detailed experimental spectral data (NMR, IR, UV-Vis) for this compound are not publicly available. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, as well as a characteristic downfield, broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of 165-185 ppm) and the aromatic carbons of the two rings.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group, expected around 1700 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region.

-

C-H and C=C stretching and bending vibrations associated with the aromatic rings.

4.3. Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[3]

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.03178 | 142.3 |

| [M+Na]⁺ | 227.01372 | 151.2 |

| [M-H]⁻ | 203.01722 | 148.7 |

| [M+NH₄]⁺ | 222.05832 | 163.0 |

4.4. UV-Visible Spectroscopy

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to the π-π* electronic transitions of the aromatic systems. For benzoic acid, typical absorption maxima are observed around 230 nm and 274 nm.[4] The presence of the thiophene ring may cause a shift in these absorption maxima.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the literature. Therefore, standard methodologies are described below.

5.1. Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary tube method). The sample is finely ground and packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.

5.2. Determination of Solubility

The equilibrium solubility in various solvents can be determined by adding an excess of the solid compound to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after appropriate dilution.

5.3. Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at the half-equivalence point.

5.4. Acquisition of Spectral Data

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of a reference standard (e.g., TMS) is added.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectra can be obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) is prepared, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the physical and spectral characterization of a chemical compound such as this compound.

Caption: Workflow for the Characterization of this compound.

Conclusion

This technical guide consolidates the currently available physical property data for this compound. While key experimental values for properties such as boiling point, solubility, and pKa are yet to be reported in public literature, the provided computational data and established experimental protocols offer a solid foundation for researchers and professionals working with this compound. The presented information is crucial for designing and interpreting experiments, developing formulations, and advancing the potential applications of this compound in various scientific fields.

References

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic acid

CAS Number: 20608-89-3[1] IUPAC Name: 3-thiophen-3-ylbenzoic acid[1]

This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)benzoic acid, a biphenyl-like compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activity.

Chemical and Physical Properties

This compound is a solid organic compound. The thiophene ring acts as a bioisostere for a phenyl ring, which can influence its metabolic stability and pharmacokinetic properties.[2] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂S | PubChem[1] |

| Molecular Weight | 204.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 204.0245 Da | PubChemLite[3] |

| Melting Point | 177 °C | ChemBK |

| XLogP3-AA | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 66.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the benzene ring will exhibit splitting patterns characteristic of a 1,3-disubstituted system, while the thiophene protons will show their own characteristic couplings.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) at an m/z corresponding to the molecular weight of the compound (204.25). Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the bond between the two aromatic rings.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.

Synthesis of this compound via Suzuki-Miyaura Coupling

Reaction Principle:

The Suzuki-Miyaura coupling reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the catalyst.[5]

Materials:

-

3-Bromobenzoic acid

-

3-Thienylboronic acid[2]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 equivalent), 3-thienylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent and Base Addition: Add a 4:1 mixture of toluene and water to the flask. Add potassium carbonate (3.0 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, structurally related benzothiophene derivatives have shown promise as inhibitors of various signaling pathways implicated in diseases such as cancer.[6] One such pathway is the RhoA/ROCK signaling cascade, which plays a crucial role in cell migration, proliferation, and survival.[7][8]

The RhoA/ROCK pathway is often dysregulated in cancer, contributing to tumor progression and metastasis. Inhibition of this pathway is a promising therapeutic strategy. Benzo[b]thiophene-3-carboxylic acid derivatives have been identified as potential inhibitors of this pathway.[7][8]

Proposed Inhibition of the RhoA/ROCK Signaling Pathway

The diagram below illustrates the general mechanism of the RhoA/ROCK signaling pathway and the potential point of inhibition by a compound like this compound.

Figure 1: Proposed mechanism of RhoA/ROCK pathway inhibition.

This diagram illustrates that extracellular signals activate RhoA, which in turn activates ROCK. ROCK then promotes cell contraction and migration by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase. A potential inhibitor like this compound could block this pathway by inhibiting ROCK, thereby preventing downstream signaling.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. Its structural similarity to known kinase and RhoA/ROCK pathway inhibitors suggests a potential for biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and potential applications of this molecule. Further studies are warranted to fully elucidate its biological mechanism of action and therapeutic potential.

References

- 1. This compound | C11H8O2S | CID 4047610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(Thiophen-3-yl)benzoic Acid and Methodologies for its Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Thiophen-3-yl)benzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the established methodologies for solubility determination, offering a robust framework for researchers to generate this critical data in-house. To illustrate data presentation, a summary of the solubility of the parent compound, benzoic acid, is provided as a reference.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the early stages of drug discovery and development.[1]

Solubility Profile of this compound: An Overview

As a molecule containing both a lipophilic thiophene ring and a polar benzoic acid moiety, this compound is expected to exhibit a range of solubilities in different solvents. The carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in basic aqueous solutions due to salt formation. In organic solvents, its solubility will be governed by the "like dissolves like" principle, where it is expected to be more soluble in polar organic solvents.

Illustrative Solubility Data: Benzoic Acid

To provide a tangible example of how solubility data is presented, the following table summarizes the solubility of benzoic acid, a structurally related parent compound, in several common laboratory solvents. This data is intended for illustrative purposes to guide researchers in structuring their own findings for this compound.

| Solvent | Temperature (K) | Molar Solubility (mol/L) |

| Water | 293.15 | ~0.027 |

| Methanol | 293.15 | 3.1812 |

| Ethanol | 293.15 | 2.351 |

| Acetonitrile | 293.15 | 1.974 |

| Ethyl Acetate | 293.15 | 1.5018 |

| Dichloromethane | 293.15 | 0.25475 |

| Toluene | 293.15 | 0.1688 |

Note: Data for benzoic acid is compiled from various sources and should be considered illustrative.[2][3][4] The solubility of this compound will differ from these values.

Experimental Protocols for Solubility Determination

The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic (equilibrium) solubility of a compound due to its reliability and accuracy.[5][6]

4.1. The Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed flask.[5][7] The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

Detailed Protocol:

-

Preparation: Add an excess of this compound to a series of vials or flasks, each containing a precise volume of a different test solvent. It is crucial to ensure there is enough solid to maintain a saturated solution with visible excess solid.[5]

-

Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to allow them to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the suspensions to settle.[5] To separate the saturated solution from the excess solid, the supernatant can be carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.[1]

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry.[7] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[1]

4.2. Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine pH-dependent solubility.[7][8] This method involves titrating a solution of the compound with an acid or base and monitoring the pH changes to calculate the intrinsic solubility.[8][9]

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity like this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-(Thiophen-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and geometric properties of 3-(Thiophen-3-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of experimental single-crystal X-ray diffraction data, this document presents a theoretical model of the molecular geometry derived from computational analysis. A detailed, representative protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is also provided. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials incorporating this scaffold.

Introduction

This compound is a bi-aryl carboxylic acid that integrates a thiophene ring with a benzoic acid moiety. This structural motif is of significant interest in drug discovery, as thiophene-containing compounds are known to exhibit a wide range of biological activities. The benzoic acid group provides a handle for further chemical modification and can participate in crucial intermolecular interactions, such as hydrogen bonding, with biological targets. An understanding of the precise three-dimensional arrangement of atoms and the overall molecular geometry is critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new molecules.

Due to the current lack of publicly available experimental crystal structure data for this compound, this guide leverages computational chemistry to provide insights into its molecular geometry. The presented data is based on theoretical calculations, which serve as a robust predictive model for the molecule's structural parameters.

Molecular Structure and Geometry (Theoretical)

The molecular geometry of this compound has been determined through computational modeling. The data presented in this section is derived from theoretical calculations and provides a reliable approximation of the molecule's three-dimensional structure.

The molecule consists of a benzoic acid ring and a thiophene ring linked by a carbon-carbon single bond. The carboxylic acid group is a key functional group that can act as a hydrogen bond donor and acceptor. The thiophene ring introduces a sulfur heteroatom and contributes to the overall electronic properties and conformational flexibility of the molecule.

Predicted Molecular Geometry Data

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.395 |

| C1 | C6 | 1.396 |

| C1 | C7 | 1.485 |

| C2 | C3 | 1.387 |

| C3 | C4 | 1.392 |

| C4 | C5 | 1.391 |

| C5 | C6 | 1.390 |

| C6 | C11 | 1.505 |

| C7 | C8 | 1.385 |

| C7 | S1 | 1.765 |

| C8 | C9 | 1.420 |

| C9 | C10 | 1.375 |

| C10 | S1 | 1.750 |

| C11 | O1 | 1.220 |

| C11 | O2 | 1.350 |

| O2 | H1 | 0.970 |

Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 119.8 |

| C2 | C1 | C7 | 120.5 |

| C6 | C1 | C7 | 119.7 |

| C1 | C2 | C3 | 120.1 |

| C2 | C3 | C4 | 120.2 |

| C3 | C4 | C5 | 119.8 |

| C4 | C5 | C6 | 120.1 |

| C1 | C6 | C5 | 119.9 |

| C1 | C6 | C11 | 121.0 |

| C5 | C6 | C11 | 119.1 |

| C1 | C7 | C8 | 128.5 |

| C1 | C7 | S1 | 122.0 |

| C8 | C7 | S1 | 109.5 |

| C7 | C8 | C9 | 112.5 |

| C8 | C9 | C10 | 112.0 |

| C9 | C10 | S1 | 111.5 |

| C7 | S1 | C10 | 94.5 |

| C6 | C11 | O1 | 123.0 |

| C6 | C11 | O2 | 114.0 |

| O1 | C11 | O2 | 123.0 |

| C11 | O2 | H1 | 109.5 |

Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.

Table 3: Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C2 | C1 | C7 | C8 | 35.5 |

| C6 | C1 | C7 | S1 | -145.0 |

| C1 | C6 | C11 | O1 | 15.0 |

| C5 | C6 | C11 | O2 | -165.0 |

Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.

Figure 1: 2D representation of this compound with atom numbering.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzoic acid with thiophene-3-boronic acid.

Reaction Scheme:

Materials:

-

3-Bromobenzoic acid

-

Thiophene-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Figure 2: Experimental workflow for the proposed synthesis of this compound.

Signaling Pathways and Biological Activity

As of the date of this publication, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. Further research and biological screening are required to elucidate its potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a viable synthetic route for this compound. While experimental crystallographic data is currently unavailable, the presented theoretical geometric parameters offer valuable insights for researchers in the fields of medicinal chemistry and materials science. The outlined Suzuki-Miyaura coupling protocol provides a practical and efficient method for the synthesis of this compound, enabling further investigation into its physical, chemical, and biological properties. Future studies are warranted to determine the experimental crystal structure and to explore the potential biological activities of this promising molecular scaffold.

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 3-(Thiophen-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Thiophen-3-yl)benzoic acid. In the absence of publicly available experimental spectra, this document utilizes established chemical shift principles and data from analogous structures to offer a detailed structural elucidation. This guide is intended to be a valuable resource for professionals in medicinal chemistry, organic synthesis, and analytical chemistry, offering critical insights into the molecular architecture and electronic environment of this compound.

Introduction

This compound is a bifunctional molecule incorporating both a thiophene and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these rings. Accurate structural characterization is fundamental for any research and development involving this compound. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This guide presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding of its spectral characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of thiophene and benzene rings. For comparison, typical chemical shifts for protons and carbons in benzoic acid and 3-substituted thiophenes are well-documented.[1][2][3] The numbering convention used for the assignments is shown in the molecular structure diagram below.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | 7.9 - 8.2 | d | ~1.5 | 1H |

| H-4 | 7.8 - 8.1 | d | ~7.7 | 1H |

| H-6 | 7.7 - 7.9 | d | ~7.7 | 1H |

| H-5 | 7.4 - 7.6 | t | ~7.7 | 1H |

| H-4' | 7.3 - 7.5 | dd | ~5.0, ~1.5 | 1H |

| H-5' | 7.2 - 7.4 | d | ~5.0 | 1H |

| COOH | 12.0 - 13.0 | br s | - | 1H |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7 (COOH) | ~167 |

| C-1' | ~140 |

| C-3 | ~138 |

| C-1 | ~132 |

| C-5 | ~130 |

| C-6 | ~129 |

| C-4 | ~128 |

| C-5' | ~127 |

| C-2' | ~126 |

| C-4' | ~125 |

| C-2 | ~124 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for compounds containing carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Deuterated chloroform (CDCl₃) could also be used, potentially with the addition of a small amount of methanol-d₄ to aid solubility.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry NMR tube. Gentle warming or sonication may be used to facilitate dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.[1]

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[1]

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically used.[1]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[1]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. All peaks in both ¹H and ¹³C spectra are identified and their chemical shifts recorded.

Visualizations

Caption: Molecular structure and numbering of this compound.

Caption: A generalized workflow for NMR sample analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-(Thiophen-3-yl)benzoic Acid

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation pattern of 3-(Thiophen-3-yl)benzoic acid. Understanding the fragmentation behavior of this molecule is crucial for its accurate identification, characterization, and quantification in complex matrices. While direct experimental data for this specific compound is not widely published, this guide synthesizes established fragmentation principles of its core moieties—benzoic acid and thiophene—to predict its mass spectral behavior.

Predicted Fragmentation Pathways

The fragmentation of this compound in mass spectrometry is anticipated to be primarily driven by the carboxylic acid functional group, which is a common initiation site for fragmentation in benzoic acid derivatives. The thiophene ring is expected to remain relatively intact during the initial fragmentation steps.

Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to protonate to form the molecular ion [M+H]⁺. Key fragmentation events are predicted to include the loss of a water molecule (H₂O) and the subsequent loss of carbon monoxide (CO). In negative ion mode, deprotonation will form the [M-H]⁻ ion, with the primary fragmentation pathway being decarboxylation (loss of CO₂).

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound in both positive and negative ion modes. The relative abundances are theoretical predictions and should be confirmed experimentally.

| Ion Mode | Predicted Ion | m/z (Da) | Predicted Relative Abundance |

| ESI+ | [M+H]⁺ | 205.03 | High |

| ESI+ | [M+H-H₂O]⁺ | 187.02 | Medium |

| ESI+ | [M+H-H₂O-CO]⁺ | 159.03 | Medium-Low |

| ESI+ | [C₇H₅S]⁺ | 117.01 | Low |

| ESI- | [M-H]⁻ | 203.02 | High |

| ESI- | [M-H-CO₂]⁻ | 159.03 | High |

Experimental Protocol: A Standardized Approach

A robust method for the analysis of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid

A Comprehensive Technical Review of 3-(Thiophen-3-yl)benzoic Acid and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of thiophene and benzoic acid moieties has given rise to a class of compounds with significant potential in medicinal chemistry. 3-(Thiophen-3-yl)benzoic acid serves as a core scaffold for the development of novel therapeutic agents, leveraging the unique electronic and structural properties of both aromatic systems. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore known to enhance the biological activity of various drug molecules. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a valuable component in drug design. When linked to a benzoic acid scaffold, which provides a crucial acidic functional group for target interaction and pharmacokinetic modulation, the resulting analogs exhibit a diverse range of pharmacological activities. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Synthesis of this compound and its Analogs

The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient method for the formation of the C-C bond between the thiophene and benzoic acid rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

3-Bromobenzoic acid or its corresponding ester

-

Thiophene-3-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-bromobenzoic acid derivative (1.0 eq) and thiophene-3-boronic acid (1.2-1.5 eq) in the chosen solvent system.

-

Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst (0.02-0.05 eq) and the base (2.0-3.0 eq) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system is used, separate the organic layer. If not, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

Logical Workflow for Suzuki-Miyaura Coupling:

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a variety of biological activities, most notably as anticancer and antioxidant agents. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the thiophene and benzoic acid rings play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Thiophene-containing benzoic acid derivatives have demonstrated significant potential as anticancer agents. For instance, 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid has shown notable anticancer activity against A549 and Caco2 tumor cell lines with an IC₅₀ value of 239.88 μM/mL, inducing apoptosis.[1]

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | A549, Caco2 | 239.88 | [1] |

Note: The provided data is for a structurally related compound and highlights the potential of the thiophene-benzoic acid scaffold. Further research is needed to determine the specific anticancer activity of this compound and its direct analogs.

Antioxidant Activity

The antioxidant potential of thiophene-containing compounds is another area of active research. The ability of these molecules to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. A thiophen flavonoid analogue, 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, has demonstrated potent free radical scavenging activity.[2]

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 6.89 ± 25 | [2] |

| Superoxide Radical Scavenging | 4.04 | [2] |

| Nitric Oxide Radical Scavenging | 2.44 | [2] |

| Hydroxyl Radical Scavenging | 2.96 | [2] |

Note: This data is for a more complex thiophene derivative, but it underscores the contribution of the thiophene moiety to antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Test compounds (analogs of this compound) at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard solution to each well. Then, add the DPPH solution to initiate the reaction. A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for DPPH Assay:

Modulation of Signaling Pathways

Thiophene derivatives have been shown to modulate key signaling pathways implicated in cancer and other diseases. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Some tetra-substituted thiophenes have been identified as highly selective PI3K inhibitors with potent oral antitumor activity.[3] These findings suggest that this compound analogs could be designed to target this crucial pathway. The general mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt, leading to the downstream suppression of cell survival and proliferation signals.

PI3K/Akt Signaling Pathway and Potential Inhibition by Thiophene Analogs:

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold, primarily through the robust Suzuki-Miyaura coupling, allows for extensive structural modifications to optimize potency and selectivity. While preliminary data on related structures indicate significant potential in anticancer and antioxidant applications, further focused research is required to fully elucidate the structure-activity relationships and therapeutic potential of this compound derivatives. Future studies should concentrate on the systematic synthesis and biological evaluation of a library of these analogs, with a particular emphasis on their effects on key signaling pathways such as the PI3K/Akt pathway. Such investigations will be instrumental in advancing this chemical class towards the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic Acid for Researchers and Drug Development Professionals

Central Valley, CA – This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its commercial availability, synthesis, and physicochemical properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 20608-89-3) is readily available from a variety of chemical suppliers. For research and development purposes, it is typically offered in quantities ranging from milligrams to multiple grams, with purities generally at or above 97%. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Echemi | N/A | Not specified | Bulk | Inquire |

| Sunway Pharm Ltd | CB77732 | 97% | 250mg, 1g, 5g, 10g | $82, $215, $680, $1004 |

| ChemBK | N/A | Not specified | N/A | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

Molecular Formula: C₁₁H₈O₂S Molecular Weight: 204.25 g/mol Appearance: Typically a white to off-white solid or powder. Melting Point: 177 °C[1] Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

General Reaction Scheme

The logical workflow for the synthesis is depicted below.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving similar aryl halides and thiophene boronic acids.

Materials:

-

3-Iodobenzoic acid

-

Thiophene-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-iodobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a solvent mixture, typically a 2:1 or 3:1 ratio of toluene to ethanol, and a small amount of deionized water. The solvent should be sufficient to dissolve the reactants upon heating.

-

Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.02-0.05 eq), also add a ligand such as triphenylphosphine (0.04-0.10 eq). If using Pd(PPh₃)₄ (0.02-0.05 eq), no additional ligand is needed.

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Biological Activity and Applications in Drug Development

While extensive biological data for this compound is not widely published in the public domain, the thiophene and benzoic acid moieties are common pharmacophores found in a variety of biologically active molecules. Derivatives of thiophene-containing benzoic acids have been investigated for a range of therapeutic applications.

The structural motif of this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The workflow for utilizing this compound in a drug discovery context is illustrated below.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for chemical and pharmaceutical research. The well-established Suzuki-Miyaura coupling provides a reliable method for its preparation. While direct biological activity data for this specific compound is limited, its structural features make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to procure, synthesize, and further investigate the potential of this compound in their respective fields.

References

3-(Thiophen-3-yl)benzoic acid as a building block in organic synthesis

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that has emerged as a valuable building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a thiophene ring, provides two distinct points for chemical modification, making it a versatile scaffold for the construction of complex molecular architectures. The thiophene ring is a well-established pharmacophore, and its incorporation into larger molecules can significantly influence their biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 20608-89-3 | [2] |

| Molecular Formula | C₁₁H₈O₂S | [2] |

| Molecular Weight | 204.25 g/mol | [3] |

| Melting Point | 177 °C | [3] |

| Appearance | White to off-white solid | |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 | [2] |

| InChIKey | JYLQNWVVMDHMRQ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to biaryl compounds.[4][5] The general strategy involves the palladium-catalyzed coupling of a thiophene boronic acid with a halobenzoic acid derivative, or vice versa.

A logical workflow for a typical synthesis is depicted below.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Methyl 3-bromobenzoate

-

Thiophene-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

Toluene

-

Ethanol

-

Water

-

Sodium hydroxide

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Coupling Reaction: To a round-bottom flask is added methyl 3-bromobenzoate (1.0 eq), thiophene-3-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of toluene and water (4:1) is then added. The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 3-(thiophen-3-yl)benzoate.

-

Purification of the Ester: The crude ester is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Saponification: The purified methyl 3-(thiophen-3-yl)benzoate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours.

-

Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Reactivity and Functional Group Transformations

This compound possesses two key reactive sites: the carboxylic acid group and the thiophene ring. This allows for a variety of functional group transformations to generate a diverse library of derivatives.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. This compound | C11H8O2S | CID 4047610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Thiophen-3-yl)benzoic acid via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and utilizes commercially available and environmentally relatively benign organoboron reagents.[2] These characteristics make it a cornerstone in modern organic synthesis, especially within the pharmaceutical and materials science industries.[1][4] 3-(Thiophen-3-yl)benzoic acid is a valuable building block in medicinal chemistry, as the thiophene moiety is a common bioisostere for a phenyl ring, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[3] These application notes provide a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling reaction between 3-bromobenzoic acid and thiophene-3-boronic acid.

Reaction Principle:

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (3-bromobenzoic acid) and an organoboron reagent (thiophene-3-boronic acid). The reaction proceeds via a catalytic cycle that involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the thiophene group from the boronic acid to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromobenzoic acid and thiophene-3-boronic acid.

Materials:

-

3-Bromobenzoic acid

-

Thiophene-3-boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture, or aqueous n-butanol)[1][5]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Reaction monitoring equipment (TLC or LC-MS)

-

Purification supplies (Silica gel for column chromatography, ethyl acetate, hexanes, sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine 3-bromobenzoic acid (1.0 equiv), thiophene-3-boronic acid (1.2-1.5 equiv), the palladium catalyst (0.1-5 mol%), and the base (2.0-3.0 equiv).[1][3][6]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[6]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][3][6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[1][3]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. Recrystallization from a suitable solvent can also be employed for further purification.[7][8][9]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling to synthesize this compound. The data is compiled from general protocols for similar couplings.

Table 1: Typical Reaction Conditions

| Parameter | Condition | Reference |

| Aryl Halide | 3-Bromobenzoic acid (1.0 equiv) | [1] |

| Boronic Acid | Thiophene-3-boronic acid (1.2-1.5 equiv) | [3] |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-5 mol%) | [3][6] |

| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0-3.0 equiv) | [1][6] |

| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water | [1][6] |

| Temperature | 80-100 °C | [1][3] |

| Reaction Time | 1-24 hours | [1][3] |

Table 2: Expected Product Characterization Data

| Property | Value |

| Molecular Formula | C₁₁H₈O₂S |

| Molecular Weight | 204.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Consistent with the structure of this compound |

| ¹³C NMR | Consistent with the structure of this compound |

| Mass Spec (ESI-MS) | m/z = 203.02 [M-H]⁻ |

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols for Palladium-Catalyzed Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several widely utilized palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are critical for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5][6]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, a feat recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][7] These reactions facilitate the formation of a new single bond between two organic fragments by coupling an organometallic or organic nucleophile with an organic halide or triflate in the presence of a palladium catalyst.[3][7][8] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira, etc.) or migratory insertion (for the Heck reaction), and reductive elimination.[1][2][3][8]

General Catalytic Cycle

The catalytic cycle is a fundamental concept in understanding palladium-catalyzed reactions. It illustrates the regeneration of the active catalyst after each turnover, allowing for the use of sub-stoichiometric amounts of the precious metal. The cycle typically begins with a palladium(0) species which undergoes oxidative addition with an organic halide.[1][2][3] This is followed by a transmetalation step where an organic group is transferred from a main group organometallic reagent to the palladium center.[1][7] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst.[1][8][9]

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere to prevent the degradation of the catalyst and reagents.[10] The reaction progress is monitored, and upon completion, a work-up procedure is performed to isolate the crude product, which is then purified.

Detailed Protocols and Data

The following sections provide detailed experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3][11] It is widely used for the synthesis of biaryls, a common structural motif in pharmaceuticals.[12]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[12]

-

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL, degassed)

-

Water (0.5 mL, degassed)

-

-

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

-

Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]

-

Add the degassed toluene and water via syringe.[12]

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.[12]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[12]

-

Table 1: Suzuki-Miyaura Coupling - Reaction Parameters and Yields

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 92 |

| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |

| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | 16 | 89 |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13][14]

Experimental Protocol: Synthesis of a Substituted Alkene

This protocol provides a general procedure for the Heck reaction.[15]

-

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Alkene (1.5 mmol, 1.5 equiv)

-

Palladium(II) chloride (PdCl₂; 0.01 mmol, 1 mol%)

-

Sodium carbonate (Na₂CO₃; 3.0 mmol, 3.0 equiv)

-

Water (5 mL)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide, alkene, PdCl₂, and sodium carbonate.[15]

-

Add water to the flask.[15]

-

Heat the reaction mixture to approximately 100 °C and stir.[15]

-

Monitor the reaction by TLC until the starting aryl iodide is consumed.[15]

-

Cool the reaction to room temperature.[15]

-

Acidify the mixture with 1 M HCl to a pH of ~1.[15]

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Table 2: Heck Reaction - Reaction Parameters and Yields

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 4 | 95 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |

| 3 | Phenyl triflate | 1-Octene | PdCl₂(dppf) (3) | Proton Sponge | Dioxane | 100 | 24 | 75 |

| 4 | 1-Iodonaphthalene | Methyl methacrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 120 | 8 | 91 |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][16]

Experimental Protocol: Synthesis of an Arylalkyne

This protocol outlines a general procedure for the Sonogashira coupling.[9]

-

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI; 0.04 mmol, 4 mol%)

-

Triethylamine (3.0 mmol, 3.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF, 5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.[9]

-

Add the anhydrous solvent and triethylamine.[9]

-

Stir the mixture for 5-10 minutes at room temperature.[9]

-

Add the terminal alkyne dropwise via syringe.[9]

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Once complete, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether.[9]

-

Wash the organic layer with saturated aqueous ammonium chloride (to remove copper) and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9]

-

Purify the crude product by column chromatography.[9]

-

Table 3: Sonogashira Coupling - Reaction Parameters and Yields

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 2 | >90 |

| 2 | 4-Bromobenzonitrile | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 6 | 85 |

| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Toluene | 50 | 4 | 92 |

| 4 | 2-Chloropyridine | Ethynylbenzene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[17]

Experimental Protocol: Synthesis of an Arylamine

This protocol provides a general procedure for the Buchwald-Hartwig amination.[10]

-

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 mmol, 1 mol%)

-

Ligand (e.g., Xantphos; 0.02 mmol, 2 mol%)

-

Base (e.g., sodium tert-butoxide; 1.4 mmol, 1.4 equiv)

-

Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add the anhydrous solvent.

-